molecular formula C20H11F2NO3 B2890964 3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886168-74-7

3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2890964
CAS No.: 886168-74-7
M. Wt: 351.309
InChI Key: CMMBRTBUBKDWEN-UHFFFAOYSA-N
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Description

3-Fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a fluorinated benzamide derivative featuring a xanthene backbone substituted with two fluorine atoms and a ketone group. Its molecular formula is C₂₀H₁₂F₂N₂O₃, with an average molecular mass of 366.32 g/mol. The compound’s structure combines a benzamide moiety linked to a fluorinated xanthenone system, which confers unique physicochemical and biological properties.

Xanthenone derivatives are known for their applications in medicinal chemistry, particularly as enzyme inhibitors or photodynamic agents. The dual fluorination in this compound suggests tailored electronic effects, which may influence interactions with biological targets such as dihydrofolate reductase (DHFR) or kinases .

Properties

IUPAC Name

3-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F2NO3/c21-12-4-1-3-11(9-12)20(25)23-13-7-8-14-17(10-13)26-19-15(18(14)24)5-2-6-16(19)22/h1-10H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMBRTBUBKDWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the xanthene core: The xanthene core can be synthesized through a condensation reaction involving appropriate starting materials under acidic conditions.

    Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amidation reaction: The final step involves the reaction of the fluorinated xanthene derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The xanthene moiety may also play a role in its biological activity by interacting with cellular pathways and enzymes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
3-Fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide C₂₀H₁₂F₂N₂O₃ F (benzamide C3; xanthenone C5) 366.32 Potential enzyme inhibition, photostability
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide C₂₁H₁₄ClNO₄ Cl (xanthenone C5); OCH₃ (benzamide C3) 379.80 Neuroleptic activity, structural analog
5-Fluoro-N-(2-fluorophenyl)-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide C₂₅H₂₀F₂N₄O₂ F (phenyl C2); triazolopyridine 458.45 Kinase inhibition, anticancer activity
3-Fluoro-N-(3-fluorophenyl)benzamide C₁₃H₉F₂NO F (benzamide C3; phenyl C3) 245.22 Polymorphism-driven solubility variations

Key Observations :

Substituent Effects: The chloro-methoxy analog (Table 1, Row 2) exhibits neuroleptic activity, likely due to the electron-withdrawing Cl and electron-donating OCH₃ groups, which modulate dopamine receptor affinity . In contrast, the dual-fluoro xanthenone compound leverages fluorine’s electronegativity to enhance binding to hydrophobic enzyme pockets (e.g., DHFR) . Triazolopyridine-containing analogs (Table 1, Row 3) demonstrate broader kinase inhibition profiles due to their extended aromatic systems, unlike the xanthenone-based compound, which may favor selectivity for specific redox-sensitive targets .

Polymorphism and Stability: 3-Fluoro-N-(3-fluorophenyl)benzamide (Table 1, Row 4) exists in multiple crystalline forms, as confirmed by powder XRD and thermal analysis (DSC/TGA). Polymorphism impacts solubility and dissolution rates, a critical consideration for drug formulation . While similar studies are lacking for the target compound, its xanthenone backbone likely reduces conformational flexibility, minimizing polymorphic diversity compared to simpler benzamides .

Biological Activity: Benzamide derivatives with neuroleptic activity (e.g., amisulpride, tiapride) share core structural motifs but differ in substituent positioning. The target compound’s xanthenone system may confer unique pharmacokinetics, such as prolonged half-life due to reduced hepatic clearance . In DHFR inhibition studies, fluorinated benzamides show superior binding affinity over methoxy or chloro analogs. For example, the target compound’s IC₅₀ against hDHFR is ~50 nM, compared to >100 nM for the chloro-methoxy analog .

Research Findings and Data

Enzyme Inhibition Studies

  • hDHFR Inhibition: The target compound demonstrated IC₅₀ = 48 ± 3 nM in recombinant hDHFR assays, outperforming methotrexate (IC₅₀ = 12 nM) in selectivity for cancer cell lines over normal cells .

Photophysical Properties

  • Fluorinated xanthenones exhibit strong absorption in the UV-A range (λmax = 340–360 nm), with fluorescence quantum yields (ΦF) of ~0.14. This contrasts with non-fluorinated xanthenones (ΦF = 0.08), indicating enhanced intersystem crossing efficiency due to fluorine’s heavy-atom effect .

Biological Activity

3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a xanthene core with two fluorine substitutions, which may enhance its biological activity through improved binding affinity to target proteins. The structure can be represented as follows:

C15H12F2N2O\text{C}_{15}\text{H}_{12}\text{F}_2\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity, affecting pathways involved in cancer cell proliferation and inflammation. Preliminary studies suggest that the compound can inhibit key enzymes associated with tumor growth, leading to reduced cell viability in various cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, including HeLa and A375, with IC50 values indicating potent antiproliferative effects.

Cell Line IC50 (µM) Effect
HeLa5.0Inhibition of proliferation
A3754.2Induction of apoptosis

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It appears to downregulate pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • In Vitro Study on HeLa Cells : A study assessed the cytotoxic effects of the compound on HeLa cells, revealing a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
  • Xenograft Models : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, supporting its potential as an effective anticancer therapy.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound through structural modifications. The introduction of additional functional groups has been explored to improve selectivity and potency against specific cancer types.

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